Astragaloside

描述

二氢胆固醇,也称为β-胆甾醇,是胆固醇的饱和衍生物,化学式为C27H48O。它是一种白色结晶固体,在自然界中比胆固醇更少见。二氢胆固醇主要用于科学研究,并在化学、生物学和医学领域具有多种应用。

准备方法

合成路线和反应条件: 二氢胆固醇可以通过胆固醇的氢化过程合成。该过程包括将胆固醇溶解在冰醋酸中,并加入氧化铂作为催化剂。然后将混合物在65–75°C温度下,在略微正压下进行氢化。 氢化过程通常需要两到四个小时,最终形成二氢胆固醇 .

工业生产方法: 二氢胆固醇的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高压氢化反应器和高效的纯化技术,以获得高产率的二氢胆固醇。然后将纯化的产品结晶和干燥,以备进一步使用。

化学反应分析

反应类型: 二氢胆固醇会发生各种化学反应,包括氧化、还原和取代反应。

常见试剂和条件:

氧化: 二氢胆固醇可以在酸性条件下使用重铬酸或高锰酸钾等试剂氧化。

还原: 还原反应通常涉及使用氢气和合适的催化剂,例如氧化铂。

取代: 取代反应可以使用溴或氯等卤化剂进行。

主要形成的产物:

氧化: 二氢胆固醇的氧化会导致酮和羧酸的形成。

还原: 还原反应主要产生饱和烃。

取代: 卤化反应导致形成二氢胆固醇的卤代衍生物。

科学研究应用

Pharmacological Properties

1.1 Antioxidant Activity

Astragaloside IV exhibits significant antioxidant properties, which help mitigate oxidative stress in various biological systems. Studies have shown that it can scavenge free radicals and enhance the activity of endogenous antioxidants, thereby protecting cells from damage caused by oxidative stress .

1.2 Anti-inflammatory Effects

Research indicates that this compound IV can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance, it has been shown to lower levels of TNF-α and IL-6 in animal studies, suggesting potential applications in treating inflammatory diseases .

1.3 Immunomodulatory Effects

this compound IV enhances immune function by promoting the proliferation of lymphocytes and increasing the production of antibodies. This makes it a candidate for use in immunotherapy and for enhancing vaccine efficacy .

Clinical Applications

2.1 Cardiovascular Health

this compound IV has been investigated for its cardioprotective effects. Clinical trials suggest it may improve endothelial function and reduce blood pressure, making it beneficial for patients with cardiovascular diseases .

2.2 Cancer Treatment

Recent studies have explored the potential of this compound IV as an adjunct therapy in cancer treatment. It has demonstrated the ability to inhibit tumor growth and metastasis in various cancer models, including gastric cancer and liver cancer, by inducing apoptosis and inhibiting cell cycle progression .

2.3 Diabetes Management

this compound IV shows promise in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. It has been suggested that the compound exerts these effects through modulation of metabolic pathways involved in glucose metabolism .

Mechanistic Insights

The mechanisms underlying the effects of this compound IV involve several biochemical pathways:

- PI3K-AKT Pathway: this compound IV activates this pathway, which is crucial for cell survival and metabolism.

- NF-κB Pathway: It inhibits NF-κB activation, leading to reduced expression of inflammatory mediators.

- P-glycoprotein Interaction: this compound IV may influence drug absorption by modulating P-glycoprotein activity, which is essential for drug transport across cell membranes .

Data Tables

4.1 Extraction Optimization of this compound IV

The following table summarizes the optimized extraction conditions for this compound IV from Astragalus membranaceus:

| Treatment Number | Ammonia Concentration (%, v/v) | Solid–Liquid Ratio (mL/g) | Soaking Time (min) | Extraction Time (min) | Content of this compound IV (mg/g) |

|---|---|---|---|---|---|

| 1 | 25 | 10 | 90 | 0 | 2.012 ± 0.073 |

| 2 | 25 | 20 | 120 | 30 | 2.301 ± 0.011 |

| 3 | 25 | 10 | 60 | 30 | 1.904 ± 0.023 |

4.2 Pharmacokinetic Profile

The pharmacokinetic interactions of this compound IV with other drugs indicate its potential to alter drug absorption:

| Drug Interaction | Effect on Drug Absorption |

|---|---|

| Omeprazole | Reduced bioavailability |

| Digoxin | Decreased AUC by 33% |

Case Studies

5.1 Gastric Cancer Intervention

A study demonstrated that norcantharidin combined with this compound IV significantly inhibited gastric cancer cell proliferation and induced apoptosis through modulation of key signaling pathways like PI3K-AKT and NF-κB .

5.2 Diabetes Management

In a clinical trial involving diabetic patients, administration of this compound IV resulted in a marked decrease in fasting blood glucose levels and improved insulin sensitivity compared to control groups .

作用机制

二氢胆固醇的作用机制与其与细胞膜和蛋白质的相互作用有关。二氢胆固醇整合到细胞膜的脂质双层中,影响膜流动性和渗透性。它还与膜蛋白相互作用,调节其活性和功能。 这些相互作用在各种细胞过程中起着至关重要的作用,包括信号转导和膜转运 .

类似化合物:

胆固醇: 胆固醇是动物组织中最常见的固醇,是二氢胆固醇的前体,具有相似的结构特征。

7-脱氢胆固醇: 7-脱氢胆固醇是维生素D3的前体,是另一种与二氢胆固醇具有结构相似性的固醇.

二氢胆固醇的独特性: 二氢胆固醇的独特性在于其饱和性质,使其比胆固醇更稳定,不易氧化。这种稳定性使其在研究和工业应用中具有价值,在这些应用中氧化降解是一个问题。

相似化合物的比较

Cholesterol: The most common sterol in animal tissues, cholesterol is a precursor to dihydrocholesterol and shares similar structural features.

7-Dehydrocholesterol: A precursor to vitamin D3, 7-dehydrocholesterol is another sterol with structural similarities to dihydrocholesterol.

β-Sitosterol: A plant sterol with a structure similar to cholesterol, β-sitosterol is known for its cholesterol-lowering properties.

Uniqueness of Dihydrocholesterol: Dihydrocholesterol is unique due to its saturated nature, which makes it more stable and less prone to oxidation compared to cholesterol. This stability makes it valuable in research and industrial applications where oxidative degradation is a concern.

生物活性

Astragaloside, particularly this compound IV (AS-IV), is a significant bioactive compound derived from Astragalus membranaceus, a traditional Chinese medicinal herb. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

Overview of this compound IV

Chemical Structure and Properties

- Molecular Formula : C₃₃H₄₁O₂₁

- Molecular Weight : 784.97 Da

- Type : Cycloartane-type triterpene glycoside

AS-IV is recognized for its potent protective effects across various organ systems, including the cardiovascular, renal, and nervous systems. Its therapeutic potential is attributed to its antioxidant, anti-inflammatory, and immunomodulatory properties.

1. Cardiovascular Protection

AS-IV has been shown to exert protective effects on the heart by:

- Reducing oxidative stress and inflammation.

- Modulating signaling pathways such as the PI3K/Akt/mTOR pathway which is crucial for cell survival and growth .

2. Neuroprotection

Research indicates that AS-IV can protect against neurodegenerative diseases by:

- Inhibiting apoptosis in neuronal cells.

- Enhancing cognitive function in models of cerebral ischemia .

3. Renal Protection

AS-IV is particularly noted for its efficacy in treating diabetic nephropathy:

- It improves renal function by decreasing serum creatinine and blood urea nitrogen levels.

- It inhibits epithelial-to-mesenchymal transition (EMT) in renal cells through the TGF-β/Smad signaling pathway .

4. Anti-Cancer Activity

AS-IV demonstrates anti-cancer properties through:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor migration and invasion by suppressing relevant signaling pathways like NF-κB and MAPK .

The biological activities of AS-IV are mediated through various molecular mechanisms:

- Antioxidant Activity : AS-IV scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) .

- Anti-inflammatory Effects : It reduces the expression of pro-inflammatory cytokines and mediators, thereby mitigating chronic inflammation .

- Immunomodulation : AS-IV acts as an immunological adjuvant, enhancing immune responses without causing weight loss or adverse effects .

Case Studies and Clinical Research

A systematic review of 24 animal studies highlighted AS-IV's effectiveness in managing diabetic nephropathy. The meta-analysis revealed significant improvements in kidney function markers among treated groups compared to controls .

| Study | Model | Outcome Measures | Findings |

|---|---|---|---|

| Li et al., 2020 | Diabetic rats | Serum creatinine, blood urea nitrogen | AS-IV significantly reduced levels compared to controls |

| Wang et al., 2018 | Renal fibrosis model | Creatinine clearance rate | Improved clearance rates observed with AS-IV treatment |

| Che et al., 2015 | Cancer cell lines | Apoptosis markers (Caspase 3/9) | Increased apoptosis in cancer cells treated with AS-IV |

属性

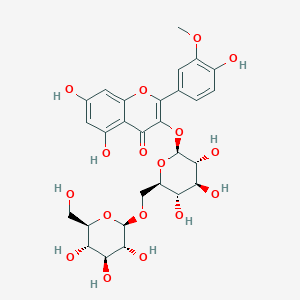

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O17/c1-40-13-4-9(2-3-11(13)31)25-26(20(35)17-12(32)5-10(30)6-14(17)42-25)45-28-24(39)22(37)19(34)16(44-28)8-41-27-23(38)21(36)18(33)15(7-29)43-27/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZLFWVUSQREQH-QDYVESOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169811 | |

| Record name | 4H-1-Benzopyran-4-one, 3-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17429-69-5 | |

| Record name | Astragaloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017429695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 3-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isorhamnetin 3-gentiobioside | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X4V9DGC6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。